Welcome to the BenchChem Online Store!
molecular formula C8H6Cl2N2O2 B1507190 5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 858956-27-1

5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No. B1507190
M. Wt: 233.05 g/mol
InChI Key: HHWWADRFXUFZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863220B2

Procedure details

Phosphorus oxychloride (200 mL, 328 g, 2.14 mol) and 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (i.e. the product of Step B1 or B2) (96.8 g, 451 mmol) were combined and heated at 90° C. for 5 h. The reaction mixture was cooled to 50-60° C. and concentrated at reduced pressure to half volume. After cooling to 30° C. the reaction mixture was added over 60 minutes to a mixture of t-butanol (200 mL) and water (300 mL), with the temperature maintained at 8-10° C. The mixture was seeded, water (300 mL) was added gradually at 10-15° C. and the mixture was stirred for 1 h. After cooling to 5° C. the precipitated product was isolated by filtration and washed with water (3×50 mL). The solid was dried in a vacuum oven to afford the title compound (93 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:12](=O)[NH:11][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:9][C:8]=1[C:17]([OH:19])=[O:18]>>[Cl:6][C:7]1[C:8]([C:17]([OH:19])=[O:18])=[N:9][C:10]([CH:14]2[CH2:16][CH2:15]2)=[N:11][C:12]=1[Cl:3]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Step Four
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 50-60° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to half volume
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C. the reaction mixture
ADDITION
Type
ADDITION
Details
was added over 60 minutes to a mixture of t-butanol (200 mL) and water (300 mL), with the temperature
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 8-10° C
ADDITION
Type
ADDITION
Details
water (300 mL) was added gradually at 10-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C. the precipitated product
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.